molecular formula C8H16N2O4Pt B1241694 Eloxatine

Eloxatine

Numéro de catalogue B1241694
Poids moléculaire: 399.3 g/mol
Clé InChI: OGAPHRMCCQCJOE-BNTLRKBRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

An organoplatinum complex in which the platinum atom is complexed with 1,2-diaminocyclohexane, and with an oxalate ligand which is displaced to yield active oxaliplatin derivatives. These derivatives form inter- and intra-strand DNA crosslinks that inhibit DNA replication and transcription. Oxaliplatin is an antineoplastic agent that is often administered with FLUOROURACIL and FOLINIC ACID in the treatment of metastatic COLORECTAL NEOPLASMS.

Applications De Recherche Scientifique

Novel Antineoplastic Properties

Eloxatine, known as oxaliplatin, is a platinum derivative antineoplastic agent. It's particularly effective in blocking DNA replication and transcription, leading to cell death and apoptosis in proliferating cells. This makes it more potent than other platinum compounds like cisplatin and carboplatin in various tumor cell lines, including those resistant to these drugs. It is approved for use in metastatic colorectal cancer treatment in various regions worldwide and shows promise in combination therapies with other novel agents (Mani, Manalo, & Bregman, 2000).

Cellular and Molecular Aspects

Eloxatine exhibits a broad antitumor effect both in vitro and in vivo, with a better safety profile than cisplatin. It has a non-hydrolysable diaminocyclohexane (DACH) carrier ligand, which is maintained in its final cytotoxic metabolites, targeting DNA and producing mainly 1,2-GG intrastrand cross-links. The exact mechanism of action is still being explored, but its chemical and steric characteristics contribute to its lack of cross-resistance with cisplatin (Di Francesco, Ruggiero, & Riccardi, 2002).

Clinical Pharmacokinetics

A sensitive inductively coupled plasma mass spectrometry assay was developed for oxaliplatin-derived platinum in biofluids. This method allows the characterization of long-term exposure to platinum in patients following oxaliplatin treatment, providing insights into the pharmacokinetics of Eloxatine in cancer patients (Morrison et al., 2000).

Mechanistic Insights

Eloxatine's DNA adduction properties have been a subject of interest. This third-generation platinum co-ordination compound, approved for colorectal cancer treatment, forms DNA adducts that inhibit DNA synthesis. Understanding these mechanistic insights is crucial for evaluating and comparing the efficacy and molecular pharmacology of platinum drugs (Kim, Shin, Cheong, & Hah, 2010).

Preclinical and Clinical Activity Review

Eloxatine displays preclinical and clinical activity in a wide variety of tumor types. It's particularly effective in colorectal cancer when combined with 5-FU, showing efficacy in 5-FU-resistant advanced disease. Its unique mechanism of action and excellent safety profile make it a versatile agent for combination therapies (Misset, Bleiberg, Sutherland, Békradda, & Cvitkovic, 2000).

Propriétés

Formule moléculaire

C8H16N2O4Pt

Poids moléculaire

399.3 g/mol

Nom IUPAC

(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1

Clé InChI

OGAPHRMCCQCJOE-BNTLRKBRSA-N

SMILES isomérique

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt]

SMILES canonique

C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt]

Synonymes

1,2 Diaminocyclohexane Platinum Oxalate
1,2-diaminocyclohexane platinum oxalate
1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II)
ACT 078
ACT-078
ACT078
cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II)
Eloxatin
Eloxatine
L-OHP cpd
oxalato-(1,2-cyclohexanediamine)platinum II
oxaliplatin
oxaliplatin, (SP-4-2-(1R-trans))-isomer
oxaliplatin, (SP-4-2-(1S-trans))-isomer
oxaliplatin, (SP-4-3-(cis))-isomer
oxaliplatine
Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1)
platinum(II)-1,2-cyclohexanediamine oxalate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eloxatine
Reactant of Route 2
Eloxatine
Reactant of Route 3
Eloxatine
Reactant of Route 4
Eloxatine
Reactant of Route 5
Reactant of Route 5
Eloxatine
Reactant of Route 6
Eloxatine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.